molecular formula C16H16N2O5 B5716763 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

Cat. No. B5716763
M. Wt: 316.31 g/mol
InChI Key: IWLNRLFOKJOQST-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a derivative of the well-known compound, phthalimide, and has been shown to have a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is complex and not fully understood. However, it is known that 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide acts as an inhibitor of the enzyme, carbonic anhydrase. Carbonic anhydrase is involved in a range of physiological processes, including the regulation of pH in the body. By inhibiting carbonic anhydrase, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is thought to disrupt a range of cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has a range of interesting biochemical and physiological effects. As mentioned previously, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer therapy, as tumors require a blood supply in order to grow and spread.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide as a research tool is its potency. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent biological effects at relatively low concentrations, making it a useful tool for studying a range of cellular processes. Additionally, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is its potential toxicity. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have toxic effects on some cell types, and care should be taken when working with this compound.

Future Directions

There are a range of future directions for research on 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is in the development of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide-based cancer therapies. Researchers are currently exploring the use of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in combination with other anti-cancer drugs, with the aim of improving its efficacy. Additionally, researchers are investigating the potential of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide as a treatment for other diseases, such as Alzheimer's disease. Finally, there is interest in exploring the structure-activity relationship of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, with the aim of developing more potent and selective inhibitors of carbonic anhydrase.
Conclusion:
In conclusion, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, or 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, is a chemical compound that has a range of potential applications in scientific research. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent anti-cancer activity, anti-inflammatory effects, and anti-angiogenic effects. While 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has some limitations, such as potential toxicity, it is a useful tool for studying a range of cellular processes. There are a range of future directions for research on 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, including the development of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide-based cancer therapies and the exploration of its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves the reaction of phthalimide with 3,4-dimethoxybenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an organic solvent such as dimethylformamide. The resulting product is then treated with an acid, such as hydrochloric acid, to yield 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. The synthesis of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been well-established in the literature and is relatively straightforward.

Scientific Research Applications

3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent anti-cancer activity, particularly against breast cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-20-13-9-8-11(10-14(13)21-2)15(17)18-23-16(19)22-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLNRLFOKJOQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

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